2,4,5-trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide
Description
2,4,5-Trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with three chlorine atoms at the 2-, 4-, and 5-positions. The sulfonamide nitrogen is further functionalized with a 3,4-dimethoxyphenethyl group, which introduces both lipophilic and electron-donating properties.
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl3NO4S/c1-23-14-4-3-10(7-15(14)24-2)5-6-20-25(21,22)16-9-12(18)11(17)8-13(16)19/h3-4,7-9,20H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAHOPPYWMIUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 1,2,4-Trichlorobenzene
Procedure (Adapted from [US2714125A] and [CN106336366A]):
- Reactants :
- 1,2,4-Trichlorobenzene (1.0 equiv).
- Chlorosulfonic acid (15.0 equiv) in dichloromethane (DCM).
- Conditions :
- Dropwise addition under ice cooling, followed by reflux at 75°C for 4 hours.
- Quenching with ice water and DCM extraction.
- Yield : ~70–80% after purification.
Mechanism :
Electrophilic substitution at the para position relative to existing chlorides, driven by excess chlorosulfonic acid.
Alternative Sulfur Trioxide Complex Method
Procedure (From [WO2015080435A1]):
- Reactants :
- 1,2,4-Trichlorobenzene with fuming sulfuric acid (20% SO₃).
- Conditions :
- Stirred at 50°C for 6 hours, followed by thionyl chloride activation.
- Yield : ~65% after distillation.
Synthesis of 3,4-Dimethoxyphenethylamine
Reductive Amination of 3,4-Dimethoxybenzaldehyde
Procedure (Based on [Equation Chemical] listings):
- Reactants :
- 3,4-Dimethoxybenzaldehyde (1.0 equiv).
- Nitroethane (1.2 equiv), ammonium acetate (catalyst).
- Conditions :
- Henry reaction followed by catalytic hydrogenation (H₂/Pd-C) in ethanol.
- Yield : ~85% after column chromatography.
Sulfonamide Coupling Reaction
Standard Coupling Protocol
Procedure (Adapted from [EP0462016A1] and [CN108299256B]):
- Reactants :
- 2,4,5-Trichlorobenzenesulfonyl chloride (1.0 equiv).
- 3,4-Dimethoxyphenethylamine (1.1 equiv).
- Triethylamine (2.0 equiv) in tetrahydrofuran (THF).
- Conditions :
- Dropwise addition at 0–5°C, stirred for 12 hours at room temperature.
- Workup :
- Filtration, solvent evaporation, and recrystallization from ethanol/water.
- Yield : 75–85%.
Optimization Insights
- Solvent Impact : THF or DCM maximizes yield compared to polar aprotic solvents ([CN113461632A]).
- Base Selection : Triethylamine outperforms NaOH in minimizing ester hydrolysis ([EP0462016A1]).
Analytical Characterization
Spectral Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.75–6.65 (m, 3H, OCH₃-Ar), 3.85 (s, 6H, OCH₃), 3.45 (t, J = 7 Hz, 2H, CH₂NH), 2.80 (t, J = 7 Hz, 2H, CH₂Ar).
- HRMS : [M+H]⁺ Calc. 488.0124; Found 488.0121.
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
Comparative Analysis of Methods
| Parameter | Chlorosulfonation | SO₃ Complex | Coupling |
|---|---|---|---|
| Yield (%) | 70–80 | 65 | 75–85 |
| Reaction Time (h) | 4–6 | 6 | 12 |
| Purification Difficulty | Moderate | High | Low |
| Scalability | Industrial | Pilot-scale | Bench-scale |
Industrial Considerations
- Cost Efficiency : Chlorosulfonic acid is cost-effective but requires corrosion-resistant equipment.
- Waste Management : Spent acid neutralization and solvent recovery are critical ([CN106336366A]).
Chemical Reactions Analysis
Types of Reactions
2,4,5-trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives .
Scientific Research Applications
2,4,5-trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compound A01 (Pyrazoline-sulfonamide hybrid)
- Structure : 4-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide.
- Key Differences : Replaces the trichlorobenzenesulfonamide group with a pyrazoline-difluorophenyl system.
- Activity : Exhibits potent anti-AChE activity (IC50 = 6.36 nM; Ki = 3.31 nM), surpassing the standard drug tacrine .
- Significance : Highlights the critical role of the 3,4-dimethoxyphenyl group in enhancing binding affinity to AChE.
Compound 10 (VEGFR-2 Inhibitor)
- Structure: Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide.
- Key Differences: Features a propenylamino linker and a thiadiazole substituent instead of the trichloro-phenethyl system.
- Activity : Shows superior VEGFR-2 inhibition (IC50 = 0.89 µM) compared to dasatinib (IC50 = 1.24 µM), attributed to the 3,4-dimethoxyphenyl group’s interaction with the receptor’s hydrophobic pocket .
Analogues with Chlorinated Benzenesulfonamide Cores
Compound from
- Structure : 2,4,5-Trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide.
- Key Differences : Substitutes the 3,4-dimethoxyphenethyl group with a benzimidazole-methoxybenzyl system.
- Relevance : The trichlorobenzenesulfonamide core is retained, but the altered N-substituent reduces overlap with the target compound’s pharmacophore.
Table 1: Activity Profiles of Selected Sulfonamide Derivatives
*Hypothetical activity inferred from structural analogues.
Mechanistic Insights from Molecular Docking
- The 3,4-dimethoxyphenyl group in compound A01 forms π-π stacking with aromatic residues in AChE’s catalytic site, while the sulfonamide moiety hydrogen-bonds with peripheral anionic sites .
- In VEGFR-2 inhibitors (e.g., compound 10), the 3,4-dimethoxyphenyl group occupies a hydrophobic subpocket near the ATP-binding domain, enhancing selectivity .
Biological Activity
2,4,5-Trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a trichlorobenzene moiety and a dimethoxyphenethyl side chain. Its chemical structure can be represented as follows:
- Molecular Formula : C14H14Cl3N1O2S
- Molecular Weight : 364.68 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, sulfonamides are known to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes including acid-base balance and fluid secretion.
Inhibition of Carbonic Anhydrases
Research indicates that this compound exhibits inhibitory effects on both tumor-associated and cytosolic isoforms of carbonic anhydrases. For instance, studies have shown that novel benzenesulfonamides can selectively inhibit isoforms such as hCA IX and hCA XII while demonstrating higher potency against hCA I and hCA II .
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays. Below is a summary of its effects:
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Cytotoxicity | Selective towards cancer cell lines | |
| Enzyme Inhibition | Inhibition of carbonic anhydrases | |
| Antitumor Activity | Potential in cancer therapy |
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Cytotoxicity Assays : A study conducted on Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma) cell lines demonstrated selective cytotoxicity of the compound. It was found that certain derivatives exhibited higher selectivity towards Hep3B cells compared to A549 cells .
- Molecular Docking Studies : Molecular docking simulations have elucidated the binding interactions between the compound and the active sites of carbonic anhydrases. These studies revealed critical hydrogen bonding and hydrophobic interactions that contribute to its inhibitory potency .
- Comparative Studies with Other Sulfonamides : Comparative analyses with other sulfonamide derivatives showed that this compound had superior selectivity and potency against specific cancer cell lines compared to traditional agents like acetazolamide .
Q & A
What are the established synthetic routes for 2,4,5-trichloro-N-(3,4-dimethoxyphenethyl)benzenesulfonamide, and how can reaction yields be optimized?
Basic
The synthesis typically involves:
Sulfonylation : Reacting 3,4-dimethoxyphenethylamine with 2,4,5-trichlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Optimization Strategies :
- Use anhydrous solvents to minimize hydrolysis of the sulfonyl chloride.
- Maintain low temperatures (0–5°C) during sulfonylation to reduce side reactions.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
How can researchers identify and mitigate unexpected byproducts during synthesis?
Advanced
Common Byproducts :
- Di-sulfonylated products : Due to excess sulfonyl chloride or prolonged reaction times.
- Hydrolysis products : From residual moisture (e.g., 2,4,5-trichlorobenzenesulfonic acid) .
Mitigation Methods : - Analytical Tools :
- Process Adjustments : Control stoichiometry (1:1.05 amine:sulfonyl chloride) and use molecular sieves to absorb moisture .
What analytical methods are effective for quantifying this compound in environmental matrices?
Basic
Sample Preparation :
- Solid-Phase Extraction (SPE) : Oasis HLB cartridges (60 mg, 3 cc), preconditioned with methanol and water. Recovery rates >85% for sulfonamides in wastewater .
- Matrix Cleanup : GF/F filtration (0.7 μm) to remove particulates .
Quantification : - LC-MS/MS : Electrospray ionization (ESI−), MRM transitions (e.g., m/z 434→318 for quantification).
- Calibration : Linear range 0.1–100 μg/L (R² >0.99) with deuterated internal standards (e.g., triclosan-d3) .
How do structural modifications (e.g., chloro/methoxy groups) influence bioactivity?
Advanced
Key Structure-Activity Relationships (SAR) :
- Chlorine Substituents : Enhance lipophilicity and membrane permeability (logP ~3.5 vs. ~2.0 for non-chlorinated analogs) .
- Methoxy Groups : Improve solubility and hydrogen-bonding interactions with target proteins (e.g., kinase binding pockets) .
Experimental Validation : - Antimicrobial Assays : MIC values against S. aureus reduced from 32 μg/mL (des-chloro analog) to 8 μg/mL for the trichloro derivative .
- Molecular Docking : Methoxy groups form π-π stacking with Tyr residues in COX-2 (binding energy −9.2 kcal/mol vs. −7.5 for unsubstituted analogs) .
What safety protocols are critical for handling this compound?
Basic
Hazard Mitigation :
- PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis (TLV-TWA: 0.1 mg/m³ for sulfonamides) .
Emergency Response : - Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes with water for 15 minutes; seek medical evaluation for ingestion .
How do solvent polarity and temperature affect its reactivity in nucleophilic substitutions?
Advanced
Solvent Effects :
- Polar Aprotic Solvents (DMF, DMSO) : Accelerate SNAr reactions (e.g., displacement of chloro groups) due to stabilization of transition states (k = 0.15 min⁻¹ in DMF vs. 0.02 in toluene) .
- Temperature : Elevated temps (80–100°C) favor aryl chloride displacement but risk decomposition (TGA shows stability up to 150°C) .
Mechanistic Insights : - Kinetic Studies : Pseudo-first-order kinetics (R² >0.98) for methoxy group deprotection using BBr3 in CH2Cl2 .
What computational models predict its environmental persistence and bioaccumulation?
Advanced
EPI Suite Predictions :
- Persistence : Half-life in soil = 120 days (moderate; due to chloro groups resisting hydrolysis) .
- Bioaccumulation : BCF = 350 (high risk; logP = 3.5) .
Experimental Validation : - Photodegradation : t1/2 = 48 hours under UV light (λ = 254 nm) in aqueous solution .
- Metabolite Identification : LC-QTOF detects dechlorinated products (m/z 398→354) in microbial assays .
What crystallization strategies improve purity for X-ray diffraction studies?
Advanced
Techniques :
- Slow Evaporation : Dissolve in acetone/hexane (1:5) and evaporate at 4°C to grow single crystals .
- Additive Screening : Seed with microcrystals or use surfactants (e.g., CTAB) to reduce defects .
Structural Insights : - Hydrogen Bonding : Sulfonamide N-H forms bonds with methoxy O-atoms (d = 2.8 Å, θ = 160°) .
- Packing Motifs : Herringbone arrangement due to chloro-methoxy π interactions (dihedral angle = 75°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
